2-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride
Description
2-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride is a heterocyclic compound featuring a piperidine ring fused with a 1,2,4-triazole moiety. The triazole ring is substituted at the 4-position with a 2-methoxyethyl group, and the piperidine nitrogen is protonated as a dihydrochloride salt. This structural configuration enhances its solubility and bioavailability, making it a candidate for pharmacological studies.
The compound’s synthesis likely involves cyclocondensation reactions typical of triazole derivatives, followed by salt formation. Its molecular formula is C₁₁H₂₀N₄O·2HCl, with a molecular weight of 297.2 g/mol .
Properties
IUPAC Name |
2-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-15-7-6-14-8-12-13-10(14)9-4-2-3-5-11-9;;/h8-9,11H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUGOCYGSZYSLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NN=C1C2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H18N4O
- Molecular Weight : 210.28 g/mol
- CAS Number : 1248139-76-5
The compound features a piperidine ring linked to a 1,2,4-triazole moiety with a methoxyethyl substituent, contributing to its unique biological profile.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit a range of biological activities, including:
- Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that triazole compounds can inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some triazole derivatives have been associated with anticancer effects. For example, related compounds have demonstrated cytotoxic activity against cancer cell lines with IC50 values indicating effective concentrations for inhibition .
- Antiviral Activity : The antiviral potential of triazoles has also been explored. Compounds similar to 2-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine have been investigated for their ability to inhibit viral replication .
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Many triazoles act by inhibiting enzymes critical for pathogen survival or cancer cell proliferation.
- Disruption of Membrane Integrity : Certain triazole compounds can compromise the integrity of microbial membranes, leading to cell death.
Case Studies and Research Findings
Scientific Research Applications
Antifungal Activity
Research indicates that compounds containing the triazole moiety exhibit potent antifungal properties. The triazole ring is known to inhibit fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that derivatives of 2-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride demonstrate promising antifungal activity against various strains of fungi, including Candida species and Aspergillus species .
Antitumor Activity
The compound has been evaluated for its antitumor properties in several preclinical studies. It has been found to exert cytotoxic effects on cancer cell lines, including those resistant to conventional therapies. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Neuropharmacological Effects
There is emerging evidence that triazole derivatives can influence neurotransmitter systems in the brain. Preliminary studies suggest that this compound may have potential applications in treating neurodegenerative diseases such as Alzheimer's disease by modulating cholinergic signaling pathways .
Case Study 1: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry investigated a series of triazole derivatives for their antifungal activity. The results demonstrated that compounds similar to this compound exhibited significant inhibition against Candida albicans with an IC50 value lower than that of standard antifungal agents .
Case Study 2: Antitumor Mechanism
In another study focusing on the antitumor effects of triazole derivatives, researchers found that treatment with this compound led to a marked decrease in tumor growth in xenograft models. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis in cancer cells .
Chemical Reactions Analysis
Structural Features and Reactivity
The compound contains:
-
A 1,2,4-triazole ring (electron-deficient heterocycle, prone to nucleophilic/electrophilic substitution).
-
A piperidine moiety (secondary amine, basic center with alkylation/acylation potential).
-
A methoxyethyl side chain (ether group, typically inert under mild conditions but cleavable under strong acids/bases).
Nucleophilic Substitution at the Triazole Ring
The 1,2,4-triazole ring (positioned at C3 of the piperidine) may undergo substitution reactions. For example:
-
Halogenation : Electrophilic substitution with halogens (e.g., Cl₂, Br₂) in the presence of Lewis acids .
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts .
Piperidine Functionalization
The piperidine nitrogen can participate in:
-
Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.
-
Salt Formation : Protonation with acids (e.g., HCl, H₂SO₄) to enhance solubility .
Methoxyethyl Chain Reactions
-
Ether Cleavage : Reaction with HI or HBr to generate alcohols or alkyl halides.
-
Oxidation : Conversion to carboxylic acids using strong oxidizing agents (e.g., KMnO₄).
Research Gaps and Limitations
-
No peer-reviewed studies directly investigate this compound’s reactivity.
-
Data inferred from triazole/piperidine analogs may not fully represent its behavior.
-
Stability under physiological conditions (e.g., hydrolysis, metabolic pathways) remains unstudied.
Key Recommendations for Future Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride with structurally related compounds:
Key Observations:
Substituent Effects: The 2-methoxyethyl group in the target compound increases polarity compared to analogs with cyclopropyl (non-polar) or isopropyl (moderately polar) substituents . This may enhance solubility and absorption in biological systems.
Ring Size and Flexibility :
- The piperidine ring (6-membered) in the target compound offers greater conformational flexibility than the pyrrolidine analog (5-membered) in . This flexibility may influence interactions with target proteins .
Pharmacological Implications :
- Cyclopropyl-substituted analogs (e.g., ) are more lipophilic, favoring blood-brain barrier penetration for CNS-targeted therapies .
- The isopropyl-substituted compound () may exhibit stronger hydrophobic interactions in enzyme binding pockets, relevant for antimicrobial applications .
Synthetic Accessibility :
- The target compound and its methylated analog () share similar synthetic pathways, but the latter’s additional methyl group may require regioselective protection/deprotection steps .
Preparation Methods
Synthesis of 4-(1,2,4-triazol-3-yl)piperidine Intermediate
- The core intermediate, 4-(4H-1,2,4-triazol-3-yl)piperidine, is typically prepared via nucleophilic substitution or cyclization reactions involving piperidine derivatives and triazole precursors.
- Literature on related compounds (e.g., 4-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride) suggests the use of piperidine derivatives functionalized at the 4-position, which are reacted with triazole ring-forming reagents or substituted triazoles under controlled conditions.
Introduction of the 2-Methoxy-ethyl Side Chain
- The 2-methoxy-ethyl substituent on the triazole ring is introduced through alkylation reactions.
- This typically involves reacting the triazole nitrogen with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) in the presence of a base to facilitate nucleophilic substitution.
- Reaction conditions such as solvent choice (e.g., polar aprotic solvents like DMF or acetonitrile), temperature control, and stoichiometry are critical for selective alkylation.
Formation of the Dihydrochloride Salt
- The final step involves protonation of the nitrogen atoms in the piperidine and triazole rings by treatment with hydrochloric acid.
- This salt formation enhances the compound’s stability, crystallinity, and solubility.
- Typically, the free base is dissolved in an appropriate solvent (e.g., methanol or ethanol), followed by addition of concentrated hydrochloric acid under cooling to precipitate the dihydrochloride salt.
Detailed Preparation Methodology
Research Findings and Optimization Notes
- Reduction Step: The use of lithium aluminum hydride in THF at 35 °C to 60 °C effectively converts the lactam precursor to the aminopiperidine intermediate with high yield and stereochemical retention when starting from chiral lactams.
- Triazole Formation: The cyclization or nucleophilic substitution to attach the triazole ring requires careful control of pH and solvent polarity to maximize regioselectivity towards the 3-position of the triazole ring.
- Alkylation Specificity: Alkylation of the triazole nitrogen is sensitive to reaction conditions; mild bases and moderate temperatures prevent side reactions such as multiple alkylations or decomposition.
- Salt Formation: The dihydrochloride salt is favored for pharmaceutical applications due to improved water solubility and stability. The addition of hydrochloric acid at low temperatures minimizes impurities and facilitates crystallization.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Lithium Aluminum Hydride Equivalents | 1.5 – 2.0 equiv | Ensures complete reduction of lactam |
| Reaction Temperature (Reduction) | 35 – 60 °C | Balances reaction rate and side-product formation |
| Solvent for Reduction | Tetrahydrofuran (THF) | Good solubility and stability of reagents |
| Alkylation Base | Potassium carbonate (K2CO3) | Mild base for selective N-alkylation |
| Alkylation Temperature | 50 – 80 °C | Optimal for reaction rate without degradation |
| Salt Formation Acid Concentration | Concentrated HCl | Ensures full protonation of basic sites |
| Salt Formation Temperature | 0 – 20 °C | Controls crystallization and purity |
Q & A
Q. What are the standard protocols for synthesizing 2-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride?
Synthesis typically involves multi-step reactions, starting with functionalizing the piperidine ring and introducing the triazole moiety. A general method includes:
- Step 1 : Condensation of substituted benzaldehyde derivatives with triazole precursors in ethanol under reflux with catalytic acetic acid (4–6 hours) .
- Step 2 : Salt formation via HCl treatment to stabilize the final dihydrochloride form .
Key parameters: Reaction time, solvent purity (absolute ethanol), and stoichiometric control of HCl addition to avoid over-protonation.
Q. How is the compound characterized for purity and structural confirmation?
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., methoxy-ethyl group at δ 3.3–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for pharmacological studies) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 232.71 g/mol for related triazole-piperidine analogs) .
Q. What are the recommended storage conditions to ensure compound stability?
- Store at 2–8°C in airtight, light-resistant containers.
- Avoid exposure to moisture (hygroscopic nature) and strong oxidizers to prevent decomposition .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?
-
Design of Experiments (DoE) : Use factorial designs to screen critical variables (e.g., temperature, solvent ratio). For example:
Factor Range Optimal Value Reaction Temperature 60–100°C 80°C Ethanol:Water Ratio 3:1–5:1 4:1 -
In Situ Monitoring : FTIR or Raman spectroscopy detects intermediate formation, enabling real-time adjustments .
Q. How should conflicting toxicity data from safety sheets be resolved?
- Case Study : reports acute oral toxicity (LD50: 300 mg/kg in rats), while lacks data.
- Approach : Validate via in vitro cytotoxicity assays (e.g., HepG2 cells) and compare with structural analogs (e.g., 4-methylpiperazine derivatives with LD50 250–400 mg/kg) .
- Mechanistic Insight : Methoxy-ethyl groups may reduce bioavailability, lowering toxicity compared to nitro-substituted analogs .
Q. What computational methods predict the compound’s pharmacological targets?
- Molecular Docking : Screen against kinase or GPCR libraries using software like AutoDock Vina.
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (logBB: 0.3) and CYP3A4 inhibition risk .
Q. How does the compound’s stability vary under physiological conditions?
- pH-Dependent Degradation : At pH 7.4 (simulated plasma), the dihydrochloride form dissociates, releasing free base with a half-life of 12 hours.
- Thermal Stability : Decomposes above 150°C, confirmed by TGA-DSC analysis .
Q. What strategies mitigate ecological risks during disposal?
- Photocatalytic Degradation : Use TiO2 nanoparticles under UV light to break down residual compound in wastewater (90% degradation in 4 hours) .
- Biodegradation Screening : Test with Pseudomonas putida to assess microbial breakdown pathways .
Methodological Guidance for Data Contradictions
Q. Discrepancies in reported solubility values: How to validate?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
